(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid; N-cyclohexylcyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexylamine ®-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is a complex organic compound that features both allyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound’s structure includes a dicyclohexylamine moiety, which is a secondary amine, and a butanoate backbone, making it a versatile intermediate in various synthetic pathways.
Preparation Methods
The synthesis of Dicyclohexylamine ®-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate typically involves multiple steps:
Protection of Amino Groups: The amino groups are protected using allyloxycarbonyl and tert-butoxycarbonyl groups. This is often achieved through reactions with allyl chloroformate and di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Butanoate Backbone: The butanoate backbone is introduced through esterification reactions, often using butanoic acid derivatives and coupling agents like dicyclohexylcarbodiimide (DCC).
Final Assembly: The protected amino groups and the butanoate backbone are then coupled under controlled conditions to form the final compound.
Chemical Reactions Analysis
Dicyclohexylamine ®-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyloxycarbonyl and tert-butoxycarbonyl groups, often using nucleophiles like amines or thiols.
Deprotection: The protecting groups can be removed under specific conditions, such as using palladium catalysts for allyloxycarbonyl deprotection and acidic conditions for tert-butoxycarbonyl deprotection.
Scientific Research Applications
Dicyclohexylamine ®-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: It serves as a precursor in the synthesis of peptide-based drugs, where the protecting groups are crucial for selective reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Dicyclohexylamine ®-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate involves its ability to protect amino groups during chemical reactions. The allyloxycarbonyl and tert-butoxycarbonyl groups prevent unwanted side reactions by temporarily masking the reactivity of the amine functionalities. This allows for selective transformations and the synthesis of complex molecules. The molecular targets and pathways involved include interactions with enzymes and other proteins, where the compound can act as a substrate or inhibitor.
Comparison with Similar Compounds
Similar compounds to Dicyclohexylamine ®-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate include:
N-tert-Butoxycarbonyl-L-alanine: Another compound with a tert-butoxycarbonyl protecting group, used in peptide synthesis.
N-Allyloxycarbonyl-L-lysine: Features an allyloxycarbonyl group and is used in the synthesis of modified peptides.
Dicyclohexylcarbodiimide (DCC): A coupling agent used in peptide synthesis, similar in its use of dicyclohexylamine moiety.
The uniqueness of Dicyclohexylamine ®-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate lies in its dual protecting groups, which offer enhanced selectivity and versatility in synthetic applications.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O6.C12H23N/c1-5-8-20-12(19)15-9(10(16)17)6-7-14-11(18)21-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHPSLKRGKRCQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.